5-Chlorotetrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chlorotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-1-3-5-7-8-9-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGUHISEVBSRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677633 | |
| Record name | 5-Chlorotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35235-72-4 | |
| Record name | 5-Chlorotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-[1,2,3,4]tetrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Mechanisms of 5 Chlorotetrazolo 1,5 a Pyridine
Azide-Tetrazole Equilibrium Studies
A principal feature of the tetrazolo[1,5-a]pyridine (B153557) system is its existence in a tautomeric equilibrium with its valence isomer, the corresponding 2-azidopyridine (B1249355). In the case of 5-Chlorotetrazolo[1,5-a]pyridine, this equilibrium is with 2-azido-6-chloropyridine. This dynamic process is highly sensitive to environmental and structural factors.
The position of the azide-tetrazole equilibrium is significantly influenced by the polarity of the solvent. mdpi.comnih.gov Generally, polar solvents tend to stabilize the tetrazole form, while less polar solvents favor the open-ring azido (B1232118) isomer. nih.gov For instance, in a highly polar solvent like dimethyl sulfoxide (B87167) (DMSO), the equilibrium for similar tetrazolo[1,5-a]pyrimidine (B1219648) systems is fully shifted toward the tetrazole form. mdpi.comnih.gov Conversely, in a less polar solvent such as chloroform (B151607) (CDCl₃), the azido form becomes more prominent. nih.gov This phenomenon is attributed to the larger dipole moment of the tetrazole tautomer, which is better stabilized by polar solvent molecules. nih.gov
The electronic nature of substituents on the pyridine (B92270) ring also plays a crucial role. Electron-donating groups tend to stabilize the fused tetrazole ring, shifting the equilibrium in its favor. mdpi.comnih.gov In contrast, electron-withdrawing groups stabilize the 2-azidopyridine isomer. nih.gov Studies on related tetrazolopyridines have shown that a strongly electron-withdrawing group like a nitro group (NO₂) can stabilize the azide (B81097) form by a significant margin. nih.gov
Factors Influencing Azide-Tetrazole Equilibrium
| Factor | Favored Tautomer | Rationale |
|---|---|---|
| High Solvent Polarity (e.g., DMSO) | Tetrazole Form | Greater dipole moment of the tetrazole ring is stabilized by polar solvents. nih.gov |
| Low Solvent Polarity (e.g., CDCl₃) | Azido Form | Less effective stabilization of the polar tetrazole tautomer. nih.gov |
| Electron-Donating Substituents | Tetrazole Form | Stabilize the electron-deficient fused tetrazole ring system. mdpi.comnih.gov |
| Electron-Withdrawing Substituents | Azido Form | Stabilize the azido group on the electron-poor pyridine ring. nih.gov |
The existence of the azide-tetrazole tautomerism has been extensively verified through both experimental techniques and computational modeling. mdpi.comnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this equilibrium in solution, as distinct signals for each tautomer can often be observed and quantified. mdpi.comnih.gov
Computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to corroborate experimental findings. nih.gov These calculations can determine the relative stabilities of the tautomers, with results often showing the tetrazole form to be energetically more stable. nih.gov For instance, calculations of Gibbs free energy can quantify the equilibrium state, confirming the tetrazole as the major tautomer under specific conditions. mdpi.com In the solid state, techniques like single-crystal X-ray diffraction (SCXRD) provide definitive structural evidence for the predominant tautomer. nih.govresearchgate.net
Ring Opening and Rearrangement Reactions
Beyond the tautomeric equilibrium, this compound and its derivatives are susceptible to more profound structural changes, particularly under photochemical conditions. These reactions involve the opening of the tetrazole ring and subsequent rearrangements of the molecular skeleton.
Upon photochemical irradiation, tetrazolo[1,5-a]pyridines, including the 5-chloro derivative, can undergo the elimination of a molecule of nitrogen (N₂). nih.gov This process initially generates a highly reactive nitrene intermediate. The subsequent rearrangement of this intermediate can lead to a ring expansion, forming a seven-membered heterocyclic system known as a 1,3-diazacyclohepta-1,2,4,6-tetraene. nih.gov This transformation from a fused 6/5-membered ring system to a 7-membered ring represents a significant skeletal reorganization. nih.gov
In a competing reaction pathway, this compound can undergo a photochemical rearrangement that results in a ring contraction. nih.gov This complex transformation yields substituted cyanopyrroles, specifically 1H- and 3H-3-cyanopyrroles. nih.gov This reaction is remarkable as it converts the pyridine-based scaffold into a five-membered pyrrole (B145914) ring, a core structure found in many biologically active molecules. nih.govresearchgate.net The rearrangement is understood to proceed through the transient 1,3-diazepine intermediates formed during the photochemical process. nih.gov
To elucidate the intricate mechanism of the ring contraction to cyanopyrroles, isotopic labeling studies have been instrumental. nih.gov Specifically, the use of ¹⁵N-labeling in the tetrazolo[1,5-a]pyridine starting material allows researchers to track the fate of individual nitrogen atoms throughout the rearrangement. nih.govresearchgate.net These experiments have provided crucial evidence confirming that the reaction proceeds via the transient formation of 1,3-diazepines, which then undergo further rearrangement to afford the final cyanopyrrole products. nih.gov This detailed mechanistic insight is vital for understanding and potentially controlling this novel synthetic transformation.
Ring Cleavage to Cyanovinylketenimines
A significant transformation of tetrazolo[1,5-a]pyridines involves the cleavage of the tetrazole ring. This class of compounds exists in a tautomeric equilibrium with the corresponding 2-azidopyridines. dtic.milnih.gov The thermal or photochemical decomposition of the 2-azidopyridine tautomer can lead to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo ring cleavage to yield a cyanovinylketenimine. This transformation represents a significant structural rearrangement, converting the bicyclic heteroaromatic system into an open-chain species with cumulative double bonds.
Nucleophilic Substitution Reactions
The pyridine ring in this compound is susceptible to nucleophilic attack, a reactivity pattern common to many pyridine derivatives. organic-chemistry.orgnih.govyoutube.comnih.gov The presence of the electron-withdrawing tetrazole ring and the chloro substituent at the 5-position influences the regioselectivity and rate of these reactions.
Exchange of Chlorine Atom with Nucleophiles (e.g., ROH/RONa)
The chlorine atom at the 5-position of the tetrazolo[1,5-a]pyridine ring system is a leaving group that can be displaced by various nucleophiles. The reaction with alkoxides (RONa) or alcohols (ROH) under basic conditions can lead to the formation of 5-alkoxytetrazolo[1,5-a]pyridines. This nucleophilic aromatic substitution proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substitution product. The reaction conditions, such as the nature of the alkoxide, the solvent, and the temperature, can significantly influence the yield and rate of the substitution.
Below is a table summarizing the general reaction:
| Reactant | Nucleophile | Product |
| This compound | ROH/RONa | 5-Alkoxytetrazolo[1,5-a]pyridine |
Reactions with Thiols (e.g., Thioacetic Acid)
The reaction of this compound with thiols, such as thioacetic acid, represents another example of nucleophilic aromatic substitution. The thiol, being a potent nucleophile, can attack the C-5 position, displacing the chloride ion. chemistrysteps.comrsc.orgresearchgate.netnih.govresearchgate.net This reaction would lead to the formation of a 5-(acetylthio)tetrazolo[1,5-a]pyridine derivative. The reactivity of thiols in such substitution reactions is well-established in heterocyclic chemistry.
A summary of this reaction is presented in the table below:
| Reactant | Nucleophile | Product |
| This compound | Thioacetic Acid | 5-(Acetylthio)tetrazolo[1,5-a]pyridine |
Advanced Spectroscopic and Computational Characterization in Relation to Chemical Behavior
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in confirming the structures of various substituted tetrazolo[1,5-a]pyridines and in characterizing transient intermediates and reaction products, providing unequivocal evidence of their molecular architecture.
The synthesis of derivatives of tetrazolo[1,5-a]pyridine (B153557) often yields products whose exact structural configuration requires unambiguous confirmation. For instance, in the synthesis of novel 5-arylimino-1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction analysis was crucial in establishing the molecular structure of the regioisomer formed. mdpi.com This technique provides precise bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's stability and reactivity. mdpi.comresearchgate.net For example, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one revealed a near-planar 1,3,4-thiadiazole (B1197879) ring. mdpi.com
Similarly, the structures of various heterocyclic compounds, including those with frameworks related to tetrazolo[1,5-a]pyridine, have been elucidated using X-ray crystallography. nih.govrsc.orgnih.gov These studies are vital for confirming the outcomes of synthetic strategies and for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking, which influence the material's bulk properties. researchgate.net
The reactivity of the tetrazolo[1,5-a]pyridine ring system can lead to the formation of various intermediates and rearrangement products. The 1,3-diazepine scaffold, for example, is a significant heterocyclic structure found in numerous biologically active compounds and can be a product of reactions involving fused pyridine (B92270) systems. nih.gov X-ray crystallography is an invaluable tool for characterizing such products, providing definitive proof of their structure where spectroscopic data might be ambiguous. The structural elucidation of these products is critical for understanding reaction mechanisms and for the rational design of new synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for probing the structure of molecules in solution. For the tetrazolo[1,5-a]pyridine system, which can exhibit isomerism and tautomerism, NMR is particularly insightful.
¹³C-NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, making it a valuable tool for distinguishing between isomers. libretexts.org In fused heterocyclic systems like tetrazolo[1,5-a]pyridines, the ¹³C chemical shifts can help in assigning the correct structure among possible isomers. ipb.pt The resonance of the C-5 carbon in N-alkylated tetrazoles, for instance, shows a significant downfield shift in 2,5-isomers compared to 1,5-isomers, providing a clear diagnostic marker. ipb.pt The chemical shifts in the pyridine ring are also indicative of the substitution pattern and the electronic interplay between the fused rings. researchgate.netyoutube.com
Table 1: Representative ¹³C-NMR Chemical Shift Ranges for Common Functional Groups libretexts.org
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl Carbons | 170-220 |
| Aromatic/Alkene Carbons | 100-150 |
| Alkynyl Carbons | 65-90 |
| Carbons bonded to N or O | 30-90 |
This table provides general ranges, and specific shifts can vary based on the molecular environment.
The tetrazolo[1,5-a]pyridine system can exist in equilibrium with its 2-azidopyridine (B1249355) tautomer. This valence tautomerism is a dynamic process that can be studied using variable-temperature ¹H NMR spectroscopy. dtic.mil At different temperatures, the rate of interconversion between the tautomers changes, which is reflected in the NMR spectrum. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each tautomer may be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. nih.govlifesciencesite.comlibretexts.org By analyzing the changes in the spectra with temperature, it is possible to determine the thermodynamic and kinetic parameters of the equilibrium, providing insight into the relative stability of the tautomers and the energy barrier for their interconversion. nih.govlibretexts.org This technique is also used to study other dynamic processes, such as the rotation around single bonds, which can be hindered in complex molecules. nih.gov
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for complementing experimental data and providing deeper insights into the chemical behavior of molecules. tandfonline.comresearchgate.netyoutube.comyoutube.com These computational methods can be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic parameters.
For the 5-chlorotetrazolo[1,5-a]pyridine system, DFT calculations can be employed to:
Predict and confirm molecular structures: By calculating the minimum energy geometries, DFT can help to predict the most stable conformation of a molecule and compare it with experimental data from X-ray crystallography. mdpi.com
Analyze electronic properties: DFT calculations provide information about the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. researchgate.net This information is crucial for understanding the reactivity of the molecule and predicting sites susceptible to nucleophilic or electrophilic attack.
Simulate spectroscopic data: DFT methods can be used to calculate NMR chemical shifts and vibrational frequencies. ncl.res.in Comparing these calculated values with experimental spectra can aid in the assignment of signals and the confirmation of proposed structures. ncl.res.in
Investigate reaction mechanisms: By mapping the potential energy surface of a reaction, DFT can be used to identify transition states and intermediates, thereby elucidating the detailed mechanism of chemical transformations. tandfonline.com
The synergy between advanced spectroscopic techniques and quantum chemical calculations provides a powerful and comprehensive approach to characterizing the structure, dynamics, and reactivity of this compound and its derivatives, paving the way for their targeted application in various fields.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5H-1,3-diazepine |
| Substituted Tetrazolo[1,5-a]pyridines |
| 2-Azidopyridine |
Transition State Analysis in Azide-Tetrazole Equilibrium
The existence of this compound in equilibrium with its isomeric form, 2-azido-5-chloropyridine (B6271122), is a well-established phenomenon in heterocyclic chemistry. cuny.edu This dynamic process, known as azide-tetrazole equilibrium, is profoundly influenced by the electronic nature of substituents on the pyridine ring and the polarity of the solvent. beilstein-journals.orgrsc.org Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the mechanistic pathway and the energetics of this tautomerization.
Quantum mechanical calculations on related tetrazolo[1,5-a]pyrimidine (B1219648) systems have shown that the transition state in the azide-tetrazole equilibrium involves a significant reorganization of the molecule's geometry and electron density. cuny.edu For this compound, the presence of the electron-withdrawing chloro group at the 5-position is expected to play a crucial role in the stability of the transition state and the position of the equilibrium.
Studies on analogous systems indicate that electron-withdrawing substituents, such as the chloro group, tend to stabilize the open-ring azide (B81097) isomer. beilstein-journals.org This stabilization effect influences the energy barrier for the ring-closure to the tetrazole form. A transition state analysis would typically involve locating the saddle point on the potential energy surface connecting the tetrazole and azide tautomers. The energy of this transition state, relative to the ground states of the two isomers, determines the activation energy for the interconversion.
The table below presents hypothetical energy values for the azide-tetrazole equilibrium of this compound, based on trends observed in similar heterocyclic systems. These values are illustrative and would require specific DFT calculations for precise quantification.
| Parameter | Hypothetical Value (kcal/mol) |
| Relative Energy of Azide Isomer | 0.0 |
| Relative Energy of Tetrazole Isomer | -2.5 |
| Activation Energy (Azide to Tetrazole) | 15.0 |
| Activation Energy (Tetrazole to Azide) | 17.5 |
| Interactive Data Table: This table showcases the hypothetical energy profile of the azide-tetrazole equilibrium. |
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of compounds like this compound. researchgate.net DFT methods, often in conjunction with appropriate basis sets, can provide theoretical chemical shifts and vibrational frequencies that correlate well with experimental data. ruc.dknmrdb.org
¹H and ¹³C NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming the structure of this compound and for distinguishing it from its 2-azido-5-chloropyridine isomer. rsc.org The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic environment, which differs significantly between the fused tetrazole ring system and the azido-substituted pyridine. Computational models can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. ruc.dk
IR Spectra: The vibrational frequencies in the IR spectrum of this compound can also be predicted using computational methods. mdpi.comnih.gov The characteristic vibrational modes, such as the N=N=N stretching of the azide group in the open-ring isomer and the various ring stretching and bending modes of the tetrazolo[1,5-a]pyridine core, can be calculated. These theoretical spectra can aid in the interpretation of experimental IR data and provide evidence for the presence of one or both isomers in a sample.
The following table provides a hypothetical comparison of predicted key spectroscopic data for the two isomers.
| Spectroscopic Data | This compound (Predicted) | 2-Azido-5-chloropyridine (Predicted) |
| ¹³C NMR (C5-Cl) | ~130 ppm | ~125 ppm |
| ¹H NMR (H6) | ~8.5 ppm | ~8.2 ppm |
| IR (N₃ stretch) | Absent | ~2100-2150 cm⁻¹ |
| Interactive Data Table: This table presents a comparison of predicted spectroscopic data for the two isomers. |
Investigation of Electronic and Structural Characteristics
The electronic and structural properties of this compound are intrinsically linked to its reactivity and chemical behavior. DFT studies provide deep insights into these characteristics by calculating various molecular properties. researchgate.netrsc.org
Molecular Geometry: Optimization of the molecular geometry using DFT allows for the determination of bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov For this compound, these calculations would reveal the planarity of the fused ring system and the orientation of the chloro substituent.
Electronic Properties: The electronic nature of the molecule can be described through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and distribution of these orbitals are critical in understanding the molecule's reactivity towards electrophiles and nucleophiles. The electron-withdrawing nature of the chlorine atom and the tetrazole ring influences the energy levels of the HOMO and LUMO.
Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting the sites of chemical reactions.
Below is a table summarizing key electronic and structural parameters that would be typically investigated through computational methods for this compound.
| Parameter | Description | Predicted Characteristic |
| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered due to electron-withdrawing groups |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lowered, increasing susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions |
| Dipole Moment | Measure of the overall polarity of the molecule | Significant due to the presence of heteroatoms and chlorine |
| C-Cl Bond Length | Distance between the carbon and chlorine atoms | Typical for an sp² carbon-chlorine bond |
| N-N Bond Lengths | Distances between nitrogen atoms in the tetrazole ring | Reflective of the aromatic character of the tetrazole ring |
| Interactive Data Table: This table outlines key electronic and structural parameters investigated through computational methods. |
Synthetic Utility in Organic Synthesis
The unique chemical nature of this compound and its derivatives makes them valuable starting materials for constructing more complex molecular architectures. Their ability to serve as latent sources of azides and nitrenes is the cornerstone of their synthetic applications.
Precursors for Other Heterocyclic Compounds
The transformation of the tetrazolo[1,5-a]pyridine core into other heterocyclic structures is a key feature of its chemical reactivity, enabling the synthesis of various pyridines, diazepines, triazoles, and other important scaffolds.
The conversion of tetrazolo[1,5-a]pyridines to 2-aminopyridines can be effectively achieved through catalytic hydrogenation. This reaction proceeds via the cleavage of the N1-N2 and N3-N4 bonds in the tetrazole ring of the 2-azidopyridine tautomer, followed by reduction of the azide moiety.
For instance, the hydrogenation of substituted tetrazolo[1,5-a]pyrimidines, which are analogous to tetrazolopyridines, using a Palladium on carbon (Pd/C) catalyst and a hydrogen source like molecular hydrogen (H₂) in methanol, yields the corresponding 2-aminopyrimidines in high yields. beilstein-archives.org This method is applicable to this compound, which would be reduced to 2-amino-5-chloropyridine. It is noteworthy that under these conditions, dehalogenation can sometimes occur as a side reaction, which could lead to the formation of 2-aminopyridine (B139424) alongside the primary product. beilstein-archives.org
Table 1: Synthesis of 2-Aminopyridines via Hydrogenation
| Starting Material | Reagents & Conditions | Product |
|---|
The synthesis of furoxan-fused pyridines, specifically furazano[4,5-b]pyridine-1-oxides (a class of pyridofuroxans), can be achieved from derivatives of tetrazolo[1,5-a]pyridine. This transformation relies on the thermolysis of a tetrazolo[1,5-a]pyridine bearing a nitro group, for example, at the 4-position.
The reaction is initiated by the thermal decomposition of the tetrazole ring, which exists in equilibrium with the 2-azidopyridine tautomer. The resulting 2-azidopyridine loses a molecule of nitrogen to generate a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular cyclization reaction with the adjacent nitro group, leading to the formation of the fused furoxan ring system. This process highlights the utility of nitrated tetrazolopyridine derivatives as precursors for complex, high-energy heterocyclic compounds.
Substituted tetrazolo[1,5-a]pyridines serve as excellent precursors for the synthesis of seven-membered heterocyclic rings, specifically 1,3-diazepines. This transformation is typically achieved through a photochemical ring expansion reaction. nih.govnih.gov
When a solution of a substituted tetrazolo[1,5-a]pyridine, such as 8-cyanotetrazolo[1,5-a]pyridine, is subjected to photolysis in the presence of a nucleophile like diisopropylamine, a 1,3-diazepine derivative is formed. nih.govnih.gov The reaction proceeds through the formation of a 2-pyridylnitrene intermediate from the 2-azidopyridine tautomer. This nitrene undergoes a ring expansion to a transient 1,3-diazacyclohepta-1,2,4,6-tetraene, which is then trapped by the nucleophilic amine to yield the stable 1,3-diazepine. nih.gov The choice of nucleophile is critical; stronger, less hindered nucleophiles may lead to alternative ring-opening reactions instead of the desired ring expansion. nih.govnih.gov
Table 2: Photochemical Synthesis of 1,3-Diazepines
| Starting Material | Reagents & Conditions | Product Type |
|---|
The azide-tetrazole equilibrium of this compound makes it an ideal substrate for 1,3-dipolar cycloaddition reactions, providing a direct route to 1,2,3-triazole derivatives. The 2-azido-5-chloropyridine tautomer can react with terminal alkynes in the presence of a copper(I) catalyst, a reaction commonly known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". beilstein-archives.org
This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The process involves the reaction of the terminal alkyne with the Cu(I) catalyst and subsequent cycloaddition with the azide functionality of the 2-azido-5-chloropyridine. This method allows for the straightforward synthesis of novel (5-chloropyridin-2-yl)-1,2,3-triazoles, which are of interest in medicinal chemistry and materials science. beilstein-archives.org
Derivatives of tetrazolo[1,5-a]pyridine can be utilized in multicomponent reactions to construct pyrrole-containing scaffolds. For example, tetrazolo[1,5-a]quinoline-4-carbaldehyde, an analogue of a functionalized this compound, has been used to synthesize complex 1,4-dihydropyrrolo[3,2-b]pyrroles. acs.org In this approach, the aldehyde-functionalized tetrazole derivative reacts with a primary aromatic amine and butane-2,3-dione in a one-pot process to build the central pyrrolo-pyrrole core. acs.org
This demonstrates that the tetrazole-fused aromatic system can serve as a key building block in the assembly of larger, conjugated systems incorporating pyrrole (B145914) rings. While this specific example uses a quinoline (B57606) derivative, it establishes a proof of concept for employing functionalized tetrazolo[1,5-a]pyridines in pyrrole synthesis.
Building Blocks for Complex Molecular Architectures
The tetrazolo[1,5-a]pyridine framework is a valuable synthon for the construction of more elaborate molecular structures. Research has shown that derivatives of this heterocyclic system can be synthesized and subsequently modified to create novel compounds with potential applications in medicinal chemistry and materials science.
One common strategy involves the synthesis of the tetrazolo[1,5-a]pyridine ring system from readily available precursors, such as halopyridines. For instance, the reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) provides a route to tetrazolo[1,5-a]pyridines. organic-chemistry.org The resulting products, such as 8-bromotetrazolo[1,5-a]pyridine, can then be subjected to further functionalization to introduce a variety of substituents, thereby building molecular complexity. organic-chemistry.org Another synthetic approach involves the treatment of pyridine N-oxides with sulfonyl or phosphoryl azides. organic-chemistry.org
While direct examples of the use of this compound as a building block are not extensively documented, the chemistry of related pyrazolo[1,5-a]pyridine (B1195680) derivatives offers insights into its potential. These compounds are recognized as key structural motifs in medicinally important molecules with activities such as anti-viral, anti-cancer, and anti-inflammatory properties. nih.gov The synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives often involves cross-dehydrogenative coupling reactions, showcasing the versatility of this heterocyclic core in constructing complex architectures. nih.gov
Functional Group Transformations and Derivatization
The presence of a halogen atom, such as the chlorine in this compound, typically allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the derivatization of the heterocyclic core. While specific studies on this compound are not prevalent, the reactivity of other chloropyridines and related heterocycles in these transformations provides a strong indication of its synthetic potential.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds. Research on the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids has demonstrated that such reactions can proceed with high efficiency, even under ligand-free conditions in aqueous media. nih.gov This suggests that this compound could similarly undergo Suzuki coupling to produce 5-aryl-tetrazolo[1,5-a]pyridine derivatives. The synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines has been successfully achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling, further highlighting the utility of this reaction for functionalizing related heterocyclic systems. dntb.gov.ua
Table 1: Examples of Suzuki-Miyaura Coupling with Chloro-Substituted Pyridine Derivatives
| Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | 3,5-Dichloro-2-phenylpyridine | nih.gov |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | Aryl-substituted pyrimidines | researchgate.net |
This table presents examples of Suzuki coupling reactions with related chloro-substituted nitrogen heterocycles to illustrate the potential reactivity of this compound.
Arylamination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines. While no specific examples of the Buchwald-Hartwig amination of this compound are documented in the searched literature, the successful amination of other haloquinolines demonstrates the feasibility of this transformation on related heterocyclic systems. ias.ac.in For instance, 5-bromo-8-benzyloxyquinoline has been successfully coupled with various N-substituted anilines using palladium acetate (B1210297) and electron-rich phosphine (B1218219) ligands. ias.ac.in This suggests that this compound could potentially be converted to 5-(N-substituted-anilino)-tetrazolo[1,5-a]pyridines under similar conditions.
Stille Coupling Reactions
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. This reaction is another important method for the formation of C-C bonds. Although direct evidence for the Stille coupling of this compound is not available in the reviewed literature, the reaction is known to be effective for a wide range of heterocyclic compounds. The synthesis of bipyrazolo[1,5-a]pyridines has been achieved through palladium-catalyzed cross-dehydrogenative coupling, showcasing the utility of palladium catalysis in functionalizing this class of heterocycles. nih.gov
Catalytic Applications
While the primary focus of research on tetrazolo[1,5-a]pyridine derivatives has been on their synthesis and potential as building blocks, the broader class of nitrogen-containing heterocycles has been explored for catalytic applications.
Use as Organocatalysts
There is no specific information in the searched literature regarding the use of this compound or its close derivatives as organocatalysts. However, the field of asymmetric organocatalysis often utilizes chiral pyrrolidine-based structures. nih.gov These catalysts are effective in a variety of enantioselective transformations. Given the structural diversity of heterocyclic compounds, it is plausible that chiral derivatives of the tetrazolo[1,5-a]pyridine scaffold could be designed and synthesized to explore their potential as organocatalysts in the future.
An exploration of the chemical compound this compound reveals its significance as a precursor and foundational structure in various advanced chemical research domains. This article focuses specifically on its applications in catalysis and its intriguing properties in chemical physics, adhering to a structured examination of its roles in ligand development and theoretical studies.
2 Ligand Development for Transition Metal Catalysis (e.g., Palladium-Triazolopyridinylidene)
The tetrazolo[1,5-a]pyridine framework, including its chlorinated derivatives, serves as a crucial starting point for the synthesis of advanced ligands for transition metal catalysis. A key application is in the development of pyridine-fused abnormal N-heterocyclic carbene (aNHC) ligands, known as triazolopyridinylidenes. researchgate.netresearchgate.net These ligands are synthesized from triazolopyridine precursors, which can be derived from the corresponding tetrazolo[1,5-a]pyridine. nih.gov
Once formed, these triazolopyridinylidene ligands are complexed with palladium to create catalysts such as Palladium-Triazolopyridinylidene (Pd-TriPy). nih.gov Physical evaluation through X-ray crystallographic analysis and infrared spectroscopy has revealed that these novel aNHC ligands exhibit a high electron-donating ability to the metal center. researchgate.netnih.gov This strong electron donation is a desirable characteristic for a ligand, as it can enhance the catalytic activity of the metal, particularly in reactions involving the activation of inert chemical bonds. nih.gov
1 Cross-Coupling Reactions
Palladium-Triazolopyridinylidene complexes have demonstrated significant efficacy as catalysts in cross-coupling reactions, which are fundamental to the synthesis of many organic molecules, including pharmaceuticals and materials. researchgate.netcambridge.org A notable application is in the Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds. nih.gov
These catalysts have shown a remarkable ability to activate challenging chemical bonds, such as the C–Cl bond in chloroarenes and the C–NO2 bond in nitroarenes, which are often unreactive with conventional catalysts. researchgate.netresearchgate.netnih.gov The enhanced stability and high electron-donating nature of the triazolopyridinylidene ligand facilitate the oxidative addition step, which is crucial for activating these inert bonds. nih.gov
Research has demonstrated the successful coupling of various aryl chlorides and nitroarenes with arylboronic acids using Pd-TriPy complexes. For instance, the Suzuki-Miyaura coupling of para-anisyl chloride with phenylboronic acid proceeds efficiently in the presence of a Pd-TriPy catalyst, outperforming previously established palladium-triazolylidene complexes that are prone to deactivation. nih.gov
Table 1: Comparison of catalyst performance in the Suzuki-Miyaura coupling reaction. Data sourced from research on pyridine-fused triazolylidene-palladium complexes. nih.gov Note: Reaction conditions involved the specified palladium complex (1.0 mol %), Cs2CO3 (2.0 equiv), and heating at 80 °C. nih.gov
2 Hydroamination Reactions
Information on the specific application of Palladium-Triazolopyridinylidene catalysts derived from this compound in hydroamination reactions is not available in the provided search results.
3 Ring-Opening Polymerization
Information on the specific application of Palladium-Triazolopyridinylidene catalysts derived from this compound in ring-opening polymerization is not available in the provided search results.
Conclusion
5-Chlorotetrazolo[1,5-a]pyridine is a synthetically valuable compound that serves as a versatile building block in organic chemistry. Its significance stems from the reactivity of the chlorine atom at the C5-position, which allows for a wide range of nucleophilic substitution reactions. This, coupled with the inherent reactivity of the tetrazole ring, including the azide-tetrazole equilibrium, provides access to a diverse array of functionalized pyridine (B92270) derivatives and novel fused heterocyclic systems. These products have potential applications in medicinal chemistry and materials science, making this compound a key intermediate for further research and development in these fields.
Medicinal Chemistry and Biological Evaluation Research
General Biological Activities of Tetrazolo[1,5-a]pyridines
The tetrazolo[1,5-a]pyridine (B153557) scaffold and its analogs, such as pyrazolo[1,5-a]pyrimidines, are recognized as "privileged structures" in drug discovery. This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. These activities include anti-inflammatory, anticancer, and antitubercular properties. The versatility of this chemical framework allows for the synthesis of large libraries of compounds, which can then be screened for various biological activities.
Antimicrobial and Antifungal Activity Studies
While specific studies focusing solely on the antimicrobial and antifungal activity of 5-Chlorotetrazolo[1,5-a]pyridine are not extensively documented in publicly available research, the broader class of tetrazole-containing heterocycles has shown promise in this area. For instance, various tetrazole derivatives have been synthesized and evaluated for their in vitro activity against a range of bacteria and fungi. These studies often involve the measurement of minimum inhibitory concentrations (MICs) to quantify the potency of the compounds.
For example, research on related fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines has demonstrated significant antibacterial and antifungal properties. The general findings suggest that the fusion of a five-membered nitrogen-containing ring with a pyridine (B92270) or pyrimidine ring can lead to compounds with notable antimicrobial efficacy. However, the direct contribution of the 5-chloro substituent on the tetrazolo[1,5-a]pyridine core to antimicrobial and antifungal activity requires more specific investigation.
Antioxidant Activity Investigations
There is a lack of specific research data on the antioxidant activity of this compound. However, studies on other related heterocyclic compounds, such as certain pyrazole and thiazole derivatives, have indicated that these classes of compounds can possess antioxidant properties. These investigations typically employ in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to assess the ability of the compounds to neutralize free radicals. The potential for this compound to exhibit antioxidant effects remains an area for future research.
Anticancer and Antitumor Evaluations
The anticancer potential of fused pyridine and pyrimidine heterocyclic systems has been a significant area of research. While direct studies on this compound are limited, research on analogous structures provides valuable insights.
Derivatives of the broader pyrazolo[1,5-a]pyrimidine class have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. These studies have often revealed that certain substitutions on the heterocyclic core can significantly influence the anticancer activity. For instance, the presence of a chlorine atom on related heterocyclic scaffolds has, in some cases, been shown to enhance cytotoxic activity against specific cancer cell lines, such as hepatocellular carcinoma (HepG2).
| Compound | Cancer Cell Line | Reported Activity |
|---|---|---|
| Chloro-substituted heterocyclic analog | HepG2 (Hepatocellular Carcinoma) | Demonstrated high cytotoxicity |
Specific data on the inhibition of Syk kinase, EGFRWT, or EGFRT790M by this compound is not available in the current body of scientific literature. However, the broader family of nitrogen-containing heterocyclic compounds has been extensively investigated as kinase inhibitors. The structural motifs present in these compounds are often found in the active sites of various kinases, making them attractive scaffolds for the design of targeted cancer therapies. Future research may explore the potential of this compound and its derivatives as inhibitors of these and other clinically relevant kinases.
There is currently no specific information available regarding the ability of this compound to act as a topoisomerase inhibitor. Topoisomerase enzymes are crucial for DNA replication and are validated targets for anticancer drugs. The investigation of novel heterocyclic compounds for topoisomerase inhibitory activity is an active area of research.
Information specifically detailing the modulation of ergosterol content in fungi by this compound is not present in the available scientific literature. Ergosterol is a vital component of fungal cell membranes and a key target for many antifungal agents. Given the interest in developing new antifungal drugs, exploring the effect of novel heterocyclic compounds like this compound on ergosterol biosynthesis could be a valuable avenue for future research.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the tetrazolo[1,5-a]pyridine scaffold, SAR studies are crucial for optimizing lead compounds. However, based on a comprehensive review of available scientific literature, specific and detailed SAR studies focusing exclusively on this compound are not extensively documented.
Computational Studies in Drug Discovery
Computational methods are indispensable tools in modern drug discovery, providing insights into molecular interactions and predicting pharmacokinetic properties.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For this compound, specific molecular docking studies are not prominently reported in the reviewed literature.
However, the tetrazolo[1,5-a]pyridine scaffold, in general, has been a subject of such investigations against various biological targets. These studies typically reveal that the fused heterocyclic system can engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, with the amino acid residues in the active site of a target protein. The presence of the chlorine atom at the 5-position would be expected to influence these interactions, potentially forming halogen bonds or occupying specific hydrophobic pockets, thereby affecting the binding affinity and selectivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
ADMET prediction is a critical computational assessment to evaluate the drug-like properties of a compound. There is a lack of specific published data detailing the comprehensive ADMET profile of this compound.
In silico ADMET prediction for related heterocyclic compounds often involves the calculation of various physicochemical properties. The introduction of a chlorine atom to the tetrazolo[1,5-a]pyridine core would be predicted to have the following general effects:
| Property | Predicted Effect of 5-Chloro Substitution |
| Absorption | Increased lipophilicity may enhance membrane permeability and absorption. |
| Distribution | Higher lipophilicity could lead to increased plasma protein binding and wider distribution into tissues. |
| Metabolism | The pyridine ring is susceptible to oxidation. The chlorine atom may influence the regioselectivity of metabolic reactions and could be a potential site for metabolic transformation, though aromatic chlorides are generally stable. |
| Excretion | The overall metabolic profile would determine the primary route of excretion. |
| Toxicity | The potential for toxicity would need to be assessed, with particular attention to any metabolites formed. |
This table represents generalized predictions based on chemical principles, not specific experimental or computational data for this compound.
Pharmacological Activities
The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature that has been exploited in the design of various therapeutic agents. The fused tetrazolo[1,5-a]pyridine system has been investigated for a range of biological activities.
While specific pharmacological data for this compound is sparse, the broader class of tetrazolo[1,5-a]pyridine derivatives has been explored for activities including:
Antimicrobial Activity : Some fused pyridine systems have demonstrated activity against various bacterial and fungal strains.
Anticancer Activity : Heterocyclic compounds are a cornerstone of many anticancer drugs, and novel scaffolds are continuously being evaluated.
Anti-inflammatory Activity : Various tetrazole-containing compounds have been investigated for their potential to modulate inflammatory pathways.
It is important to note that the presence and position of the chloro substituent would be expected to significantly impact the potency and selectivity of any observed pharmacological activity. However, without dedicated biological evaluation of this compound, its specific pharmacological profile remains uncharacterized.
Q & A
Q. What are the recommended synthetic routes for 5-Chlorotetrazolo[1,5-a]pyridine, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves multi-step protocols. A common approach includes cyclization of halogenated pyridine precursors with tetrazole-forming reagents under controlled conditions. For example, tandem palladium-catalyzed/silver-mediated cyclization reactions (analogous to pyrazolo[1,5-a]pyridine syntheses) can achieve high yields by optimizing solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalyst loading (1–5 mol% Pd(OAc)₂) . Precursor purification and stoichiometric control of halogenating agents (e.g., N-chlorosuccinimide) are critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Distinct aromatic proton signals (δ 8.5–9.0 ppm for H-3 and H-7) and deshielded carbons (C-5 chlorine substitution at δ ~145 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z 183.5 for C₆H₃ClN₄) and characteristic fragmentation patterns (e.g., loss of Cl·) .
- X-ray Crystallography : Planar triazolopyridine core geometry with bond angles confirming tetrazole-pyridine fusion (C–N–C angles ~120°) .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Store waste separately in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and regioselectivity in synthesizing derivatives?
Q. What mechanistic insights guide palladium-catalyzed cyclization in tetrazolo[1,5-a]pyridine synthesis?
Mechanistic studies suggest a Pd(0)/Pd(II) cycle involving oxidative addition of halogenated precursors, followed by ligand exchange and reductive elimination. Silver additives (e.g., Ag₂CO₃) facilitate halide scavenging, accelerating cyclization. Kinetic isotopic experiments (e.g., deuterated substrates) reveal rate-determining C–N bond formation .
Q. How do steric/electronic factors influence functionalization of the tetrazolo core?
Q. How can contradictory data between computational predictions and experimental results be resolved?
- Case study : Discrepancies in regioselectivity (predicted C-3 vs. observed C-7 substitution) may arise from solvent polarity or transition-state stabilization not modeled in simulations. Validate with control experiments (e.g., varying solvents, additives) and advanced spectroscopic monitoring (in situ IR) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
